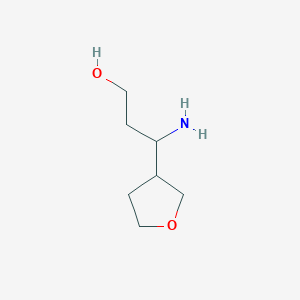

3-Amino-3-(oxolan-3-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-3-(oxolan-3-yl)propan-1-ol: est un composé organique de formule moléculaire C₇H₁₅NO₂. Il présente une chaîne à trois carbones avec un groupe amino et un groupe hydroxyle liés au premier carbone, et un cycle oxolane lié au troisième carbone.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du 3-Amino-3-(oxolan-3-yl)propan-1-ol peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de l'époxyde avec une amine appropriée dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et est effectuée à une température spécifique pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle: En milieu industriel, la production du this compound peut impliquer l'utilisation de réacteurs à grande échelle et de procédés à flux continu. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, et le produit est souvent purifié en utilisant des techniques telles que la distillation ou la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions: Le 3-Amino-3-(oxolan-3-yl)propan-1-ol subit diverses réactions chimiques, notamment:

Oxydation: Le groupe hydroxyle peut être oxydé pour former un composé carbonylé.

Réduction: Le groupe amino peut être réduit pour former une amine.

Substitution: Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution: Des réactifs comme le chlorure de thionyle ou le tribromure de phosphore peuvent être utilisés pour les réactions de substitution.

Produits principaux:

Oxydation: Formation d'une cétone ou d'un aldéhyde.

Réduction: Formation d'une amine primaire ou secondaire.

Substitution: Formation de composés halogénés ou d'autres dérivés.

4. Applications de la recherche scientifique

Chimie: Le this compound est utilisé comme brique de base dans la synthèse organique. Sa structure unique permet la création de molécules complexes et l'étude des mécanismes réactionnels.

Biologie: En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et les voies métaboliques. Sa similitude structurale avec certaines biomolécules en fait un outil précieux dans les études biochimiques.

Médecine: Des applications potentielles en médecine comprennent le développement de nouveaux médicaments. Les groupes fonctionnels du composé peuvent être modifiés pour créer des candidats médicaments avec des activités biologiques spécifiques.

Industrie: Dans le secteur industriel, le this compound est utilisé dans la production de produits chimiques et de matériaux de spécialité. Sa réactivité et sa polyvalence le rendent adapté à divers procédés de fabrication.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Les groupes amino et hydroxyle peuvent former des liaisons hydrogène et participer à des réactions nucléophiles. Ces interactions peuvent affecter l'activité enzymatique, la liaison aux récepteurs et d'autres processus biochimiques. Le cycle oxolane fournit une stabilité structurale et influence la réactivité globale du composé.

Applications De Recherche Scientifique

Chemistry: 3-Amino-3-(oxolan-3-yl)propan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules makes it a valuable tool in biochemical studies.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s functional groups can be modified to create drug candidates with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Mécanisme D'action

The mechanism of action of 3-Amino-3-(oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes. The oxolane ring provides structural stability and influences the compound’s overall reactivity.

Comparaison Avec Des Composés Similaires

Composés similaires:

- 3-Amino-2-(oxolan-3-yl)propan-1-ol

- 3-Amino-1-(oxolan-3-yl)propan-1-ol

- 2-Amino-3-(1H-indol-3-yl)propan-1-ol

Comparaison: Le 3-Amino-3-(oxolan-3-yl)propan-1-ol est unique en raison de la position des groupes amino et hydroxyle sur la chaîne carbonée. Cet arrangement spécifique permet une réactivité et des interactions distinctes par rapport aux composés similaires. La présence du cycle oxolane contribue également à ses propriétés uniques, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.

Activité Biologique

3-Amino-3-(oxolan-3-yl)propan-1-ol, also referred to as 3-Amino-1-(oxolan-3-yl)propan-1-ol, is a compound characterized by its unique molecular structure that includes an oxolane (tetrahydrofuran) ring, an amino group, and a hydroxyl group. This combination of functional groups enables the compound to engage in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₉NO₂, and its structural features facilitate interactions with biological macromolecules. The presence of both amino and hydroxyl groups allows for hydrogen bonding, which can influence enzyme activity and receptor interactions. This structural capability suggests potential applications in drug development and therapeutic interventions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can function as a ligand, binding to receptors or enzymes and modulating their activity. This modulation can lead to various biological effects depending on the target involved:

Molecular Targets:

- Enzymes: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptors: It may bind to receptors involved in signaling pathways related to cell growth, apoptosis, or inflammation.

Pathways Involved:

Research indicates that the compound could affect pathways such as:

- Cell Growth: By modulating growth factor receptors.

- Apoptosis: Influencing apoptotic pathways through interaction with caspases or other apoptotic proteins.

- Inflammation: Potentially affecting cytokine signaling pathways.

Biological Activity

Recent studies have highlighted the potential biological activities of this compound:

- Antitumor Activity: Preliminary research suggests that the compound may exhibit antitumor properties by inhibiting tumor cell proliferation in vitro.

- Neuroprotective Effects: Due to its ability to cross the blood-brain barrier (BBB), it may have implications in neurodegenerative diseases.

- Anti-inflammatory Properties: The compound has shown promise in modulating inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-(oxolan-3-yl)propan-1-ol | Similar oxolane ring; different amino position | Variation in reactivity due to structural differences |

| 2-Amino-3-(1H-indol-3-yl)propan-1-ol | Indole ring instead of oxolane | Potentially different biological activity |

| 3-Amino-propanol | Lacks oxolane ring | Distinct pharmacological properties |

Case Studies and Research Findings

Several studies have focused on the biological activity of 3-Amino-3-(oxolan-3-y)propan-1-o:

- In Vitro Studies: Research conducted on various cancer cell lines demonstrated that the compound could inhibit cell growth through apoptosis induction.

- Animal Models: In vivo studies indicated potential neuroprotective effects, suggesting that the compound might mitigate neurodegeneration in models of Alzheimer's disease.

- Mechanistic Studies: Investigations into its mechanism revealed that 3-Amino-3-(oxolan-3-y)propan-1-o interacts with key signaling pathways, including those involving PI3K/Akt and MAPK pathways.

Propriétés

Formule moléculaire |

C7H15NO2 |

|---|---|

Poids moléculaire |

145.20 g/mol |

Nom IUPAC |

3-amino-3-(oxolan-3-yl)propan-1-ol |

InChI |

InChI=1S/C7H15NO2/c8-7(1-3-9)6-2-4-10-5-6/h6-7,9H,1-5,8H2 |

Clé InChI |

GRCRZKAJDQKYCR-UHFFFAOYSA-N |

SMILES canonique |

C1COCC1C(CCO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.